Ethyl N-[3-(4-bromophenyl)acryloyl]glycinate is synthesized through a multi-step process. This process begins with the synthesis of (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid. This compound is then reacted with ethyl glycinate to produce the final compound, ethyl N-[3-(4-bromophenyl)acryloyl]glycinate. []
The molecular structure of ethyl N-[3-(4-bromophenyl)acryloyl]glycinate consists of a cinnamic acid moiety linked to an ethyl glycinate moiety. [] The cinnamic acid portion contains a benzene ring substituted with a bromine atom at the para position, and an acrylic acid group at the meta position. The acrylic acid group is further connected to the ethyl glycinate through an amide bond.
While the specific mechanism of action for ethyl N-[3-(4-bromophenyl)acryloyl]glycinate remains to be fully elucidated, it has demonstrated promising cyclooxygenase-2 (COX-2) inhibitory activity. [] COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 is a common target for anti-inflammatory drugs.
The primary application of ethyl N-[3-(4-bromophenyl)acryloyl]glycinate explored in scientific research is its potential as an anti-inflammatory agent due to its promising COX-2 inhibitory activity. [] Further research is necessary to fully understand its therapeutic potential and develop it into a viable drug candidate.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2